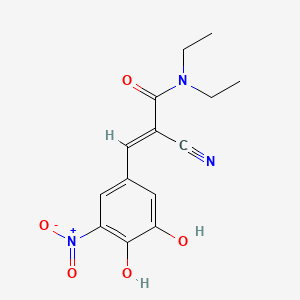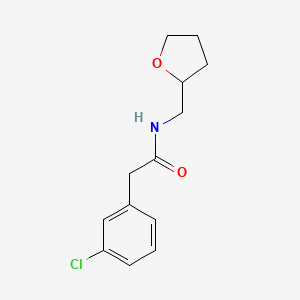
ÉTHER DE PÉTROLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petroleum ether is a volatile, clear, colorless liquid primarily composed of aliphatic hydrocarbons. Despite its name, petroleum ether is not an ether but a mixture of hydrocarbons derived from petroleum distillation. It is commonly used as a laboratory solvent due to its low boiling point and non-polar nature .
Applications De Recherche Scientifique
Petroleum ether has a wide range of applications in scientific research and industry:
Mécanisme D'action
Target of Action
Petroleum ether is a mixture of aliphatic hydrocarbons . It is primarily used as a laboratory solvent .
Mode of Action
The most common reaction of ethers, including petroleum ether, is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form good leaving groups which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
It is known that exposure to petroleum ether occurs most commonly by either inhalation or through skin contact . Overexposure primarily causes central nervous system (CNS) effects such as headaches, dizziness, nausea, fatigue, and incoordination .
Pharmacokinetics
Petroleum ether is metabolized by the liver with a biological half-life of 46–48 hours
Result of Action
The primary result of petroleum ether action is its use as a solvent in laboratory settings . In terms of biological effects, overexposure can lead to CNS effects such as headaches, dizziness, nausea, fatigue, and incoordination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of petroleum ether. For example, its volatility means that it can easily evaporate, especially in warm environments. This can increase the risk of inhalation exposure. Additionally, petroleum ether is insoluble in water but soluble in ethanol , which can affect its distribution in different environments.
Méthodes De Préparation
Petroleum ether is produced through the fractional distillation of crude oil. The process involves separating the lighter hydrocarbons from the heavier ones based on their boiling points. The boiling range for petroleum ether typically falls between 35°C and 60°C . Industrial production methods often include hydrodesulfurization and hydrogenation to reduce the amount of aromatic and unsaturated hydrocarbons . Additionally, impurities such as unsaturated hydrocarbons and sulfur compounds can be removed by washing with concentrated sulfuric acid and potassium permanganate solutions .
Analyse Des Réactions Chimiques
Petroleum ether is relatively inert and does not undergo many chemical reactions. it can participate in combustion reactions, producing carbon dioxide and water. It is also susceptible to autoxidation, forming peroxides when exposed to air . The most common reaction involving petroleum ether is its use as a solvent in various chemical processes, where it does not react with the solutes .
Comparaison Avec Des Composés Similaires
Petroleum ether is often compared to other hydrocarbon solvents such as ligroin, naphtha, and Stoddard solvent. These compounds share similar properties but differ in their boiling ranges and specific hydrocarbon compositions . For example:
Petroleum ether is unique due to its low boiling point and high volatility, making it particularly useful as a solvent for non-polar compounds in laboratory and industrial settings .
Propriétés
Numéro CAS |
101316-46-5 |
|---|---|
Formule moléculaire |
C42H78O9Ti |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q1: What is petroleum ether primarily used for in these research papers?
A1: Petroleum ether is mainly employed as an extraction solvent in the studies provided. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers use it to extract lipids, essential oils, and other non-polar compounds from various plant materials and biological samples.
Q2: Can you give some specific examples of how petroleum ether is used for extraction?
A2: Certainly. For instance, in a study on Atriplex lindleyi, petroleum ether extracted lipoidal matter for investigating its hepato-renal protective and cytotoxic activities. [] Another study utilized petroleum ether to extract compounds from Cinnamomum camphora leaves to assess their antifungal effects on strawberry gray mold. [] It was also used to obtain the fat content of human adipose tissue for fatty acid analysis. []
Q3: Why is petroleum ether preferred for these types of extractions?
A3: Petroleum ether effectively dissolves non-polar compounds due to its low polarity. This property makes it suitable for extracting lipids, oils, and other hydrophobic constituents from plants and tissues while leaving behind more polar substances.
Q4: One study mentioned using petroleum ether to remove photochemical activity from chloroplasts. How does that work?
A4: The research on Swiss chard and pokeweed chloroplasts showed that petroleum ether extraction removed crucial lipophilic components, including β-carotene, which are essential for photochemical activity. This removal resulted in a loss of activity, demonstrating the solvent's ability to extract specific lipophilic molecules. []
Q5: Are there any studies comparing petroleum ether to other solvents for extraction?
A5: Yes, several studies directly compared petroleum ether with other solvents. For instance, one research project evaluated different solvent fractions of Qinglongyi extracts for antitumor activity and found petroleum ether, chloroform, and ethyl acetate fractions to be particularly potent. [] This suggests varying extraction efficiencies and biological activities depending on the target compounds and solvent used.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B1167940.png)



